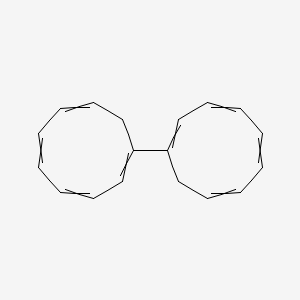

1,1'-Bi(cyclonona-1,3,5,7-tetraene)

Description

Properties

CAS No. |

112262-94-9 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1-cyclonona-1,3,5,7-tetraen-1-ylcyclonona-1,3,5,7-tetraene |

InChI |

InChI=1S/C18H18/c1-2-6-10-14-17(13-9-5-1)18-15-11-7-3-4-8-12-16-18/h1-13,15H,14,16H2 |

InChI Key |

NKAPVWSVFBLTDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC=CC=C1C2=CC=CC=CC=CC2 |

Origin of Product |

United States |

Early Investigations into Cyclonona 1,3,5,7 Tetraene Monomers

The journey to understanding 1,1'-Bi(cyclonona-1,3,5,7-tetraene) begins with its constituent monomer, cyclonona-1,3,5,7-tetraene. The exploration of this nine-membered carbocycle has been a rich field of study, driven by the quest to understand the boundaries of aromaticity and the behavior of non-benzenoid cyclic systems.

The synthesis of cyclonona-1,3,5,7-tetraene was first reported in 1969. wikipedia.org This compound is inherently unstable, readily isomerizing at room temperature to 3a,7a-dihydro-1H-indene through a thermal 6π disrotatory electrocyclic ring-closing reaction. wikipedia.org This reactivity highlights the challenges associated with handling and studying the monomer.

A significant breakthrough in the chemistry of this system was the preparation and isolation of the all-cis isomer, cis,cis,cis,cis-1,3,5,7-cyclononatetraene. This was a notable achievement, providing a more stable platform for investigation compared to other isomers. The formation of the cyclononatetraenyl anion proved to be a pivotal discovery. This anion, possessing 10 π-electrons, fulfills Hückel's rule for aromaticity (4n+2 π electrons, where n=2). vaia.com

Two primary isomers of the cyclononatetraenyl anion are known: the all-cis isomer and the trans,cis,cis,cis isomer. The all-cis isomer can be synthesized by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal. wikipedia.org Despite the inherent ring strain, the all-cis anion is believed to be planar with D9h symmetry. wikipedia.org The less stable trans,cis,cis,cis isomer isomerizes to the all-cis form upon warming. wikipedia.org

The study of the cyclononatetraenyl cation has also yielded fascinating insights, with computational and experimental data suggesting it represents a rare example of a ground-state species exhibiting Möbius aromaticity. wikipedia.org

Table 1: Properties of Cyclonona-1,3,5,7-tetraene

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ |

| Molar Mass | 118.18 g/mol nih.gov |

Development of Macrocyclic and Bicyclic Polyene Chemistry

The study of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) is situated within the broader context of macrocyclic and bicyclic polyene chemistry. Polyenes are organic compounds containing multiple carbon-carbon double bonds. When these double bonds are conjugated (alternating single and double bonds), the molecules often exhibit unique electronic and optical properties.

Macrocyclic polyenes, large rings containing conjugated systems, have been of significant interest for their potential applications in materials science and their roles in biological systems. The development of synthetic methods to create these large, often strained, ring systems has been a major focus of research.

Bicyclic polyenes, which feature two fused or directly linked ring systems, add another layer of complexity and interest. The interaction between the two polyene rings can lead to novel electronic properties and three-dimensional structures. The study of these systems provides valuable information on through-space and through-bond interactions between π-systems.

Theoretical and Computational Investigations into 1,1 Bi Cyclonona 1,3,5,7 Tetraene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of cyclic polyenes like cyclononatetraene, the monomeric unit of 1,1'-Bi(cyclonona-1,3,5,7-tetraene), is fundamental to understanding their stability and reactivity. Molecular orbital (MO) theory provides a powerful framework for describing the delocalization of π-electrons and predicting the electronic properties of these systems.

Application of the Inscribed Polygon Method for Orbital Diagrams

A useful mnemonic device for sketching the relative energies of molecular orbitals in a monocyclic conjugated system is the inscribed polygon method, also known as Frost circles. youtube.com By inscribing a regular polygon with one vertex pointing down inside a circle, the vertices of the polygon approximate the energy levels of the π molecular orbitals. youtube.comlibretexts.org Orbitals below the horizontal diameter of the circle are bonding, those above are antibonding, and any on the diameter are non-bonding. libretexts.org

For a nine-membered ring like cyclononatetraene, a nonagon is used. This method predicts one lowest-energy bonding molecular orbital, followed by pairs of degenerate bonding, non-bonding, and antibonding orbitals.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgnumberanalytics.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or base. youtube.com The LUMO is the lowest energy orbital that is unoccupied and relates to a molecule's electrophilicity or acidity. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

In the context of 1,1'-Bi(cyclonona-1,3,5,7-tetraene), FMO analysis would be crucial in predicting its behavior in pericyclic reactions and other chemical transformations. The interaction between the HOMO of one cyclononatetraene ring and the LUMO of another molecule (or another part of the same molecule) would govern the reaction pathway. wikipedia.orgfiveable.me

Density Functional Theory (DFT) Studies on Electronic Configuration

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. aps.orgnih.govresearchgate.net DFT calculations can provide detailed insights into the electron distribution, molecular geometry, and energy levels of complex systems like 1,1'-Bi(cyclonona-1,3,5,7-tetraene). nih.gov These studies are instrumental in determining the ground state electronic configuration, bond lengths, and the energies of the frontier molecular orbitals. For instance, DFT has been used to study the interaction of various species with carbon nanostructures, providing information on binding energies and charge transfer. nih.govmdpi.com Such computational approaches would be invaluable for understanding the intricate electronic nature of the dimeric cyclononatetraene system.

Aromaticity, Antiaromaticity, and Non-Aromaticity in Cyclononatetraene Systems

The concepts of aromaticity, antiaromaticity, and non-aromaticity are central to understanding the stability and chemical behavior of cyclic conjugated molecules. These properties are determined by the number of π-electrons and the planarity of the ring system. vaia.com

Aromatic Character of Cyclononatetraenyl Cations, Radicals, and Anions

The cyclononatetraene system can exist as a cation, a radical, or an anion, each with a different number of π-electrons, which in turn dictates its aromatic character.

Cyclononatetraenyl Cation (C₉H₉⁺): This species has 8 π-electrons (4n, where n=2). If it were planar, it would be considered antiaromatic and highly unstable. quora.comvaia.comscribd.com However, there is computational and experimental evidence to suggest that the C₉H₉⁺ cation can adopt a non-planar geometry or exhibit Möbius aromaticity, a different form of aromatic stabilization. quora.comwikipedia.org

Cyclononatetraenyl Radical (C₉H₉•): With 9 π-electrons, the radical does not fit the 4n+2 or 4n rule. vaia.comscribd.com Therefore, it is considered non-aromatic. askfilo.com

Cyclononatetraenyl Anion (C₉H₉⁻): This anion possesses 10 π-electrons (4n+2, where n=2), fitting Hückel's rule for aromaticity. quora.comscribd.comwikipedia.org The all-cis isomer of the cyclononatetraenyl anion is believed to be planar and possess D₉h symmetry, despite some ring strain. wikipedia.org This aromaticity confers significant stability to the anion. vaia.comscribd.comaskfilo.com

| Species | π-Electron Count | Classification | Predicted Stability |

| Cyclononatetraenyl Cation | 8 | Antiaromatic (if planar) | Highly Unstable |

| Cyclononatetraenyl Radical | 9 | Non-aromatic | Intermediate |

| Cyclononatetraenyl Anion | 10 | Aromatic | Highly Stable |

NICS (Nucleus-Independent Chemical Shift) and ACID (Anisotropy of the Induced Current Density) Analyses

NICS analysis is a widely used method to quantify aromaticity. It involves placing a "ghost" atom, typically at the geometric center of a ring or other points of interest, and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. For 1,1'-Bi(cyclonona-1,3,5,7-tetraene), one could expect the individual nine-membered rings to exhibit NICS values close to zero in their neutral, non-planar state, suggesting a lack of significant aromatic or anti-aromatic character. However, upon the potential formation of the dianion, a significant negative NICS value would be anticipated for each ring, consistent with the aromatic nature of the 10-π-electron cyclononatetraenyl anion.

ACID analysis provides a visual representation of the induced ring currents in a molecule when subjected to an external magnetic field. This method allows for a more detailed understanding of electron delocalization pathways. In a hypothetical ACID analysis of the dianion of 1,1'-Bi(cyclonona-1,3,5,7-tetraene), one would expect to observe a continuous diatropic ring current flowing around the periphery of each nine-membered ring, confirming their aromaticity. The region of the 1,1'-linking bond would be of particular interest to determine the extent of electronic communication between the two aromatic rings.

A hypothetical table of NICS(0) values (calculated at the ring center) for different states of the compound is presented below.

| Compound/Ion State | Ring Conformation | Number of π-electrons per ring | Expected NICS(0) (ppm) | Aromatic Character |

| 1,1'-Bi(cyclonona-1,3,5,7-tetraene) | Tub-like | 8 | ~ 0 | Non-aromatic |

| [1,1'-Bi(cyclonona-1,3,5,7-tetraene)]²⁻ | Planar (hypothetical) | 10 | < -7 | Aromatic |

Conformational Dynamics and Energy Landscapes

Computational Studies on Ring Inversion Processes in Cyclononatetraenes

Computational studies on simpler, related systems like (Z)-cyclononene and (Z,Z)-cyclonona-1,3-diene have provided insights into the energetic barriers associated with ring inversion. For instance, AM1 calculations on (Z,Z)-cyclonona-1,3-diene revealed an energy barrier of 24.4 kJ/mol for the ring inversion of the boat-chair conformation via a plane-symmetrical boat geometry. These studies highlight the relatively low energy barriers for conformational changes in nine-membered rings, suggesting that the individual rings in 1,1'-Bi(cyclonona-1,3,5,7-tetraene) would also be highly flexible.

Analysis of Conformational Interconversion Pathways in Bi(cyclonona-1,3,5,7-tetraene)

While specific studies on the conformational interconversion of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) are not documented, the linkage of the two rings introduces significant complexity compared to the monomer. The conformational landscape would be governed by the interplay of ring inversions of both cyclononatetraene units and rotation around the central 1,1'-single bond.

The potential interconversion pathways would involve transitions between various conformers, characterized by the relative orientations of the two rings. Steric hindrance between the rings would likely lead to a preference for more extended or "anti" conformations over more compact "syn" arrangements. The energy barriers for these interconversions would be influenced by both the ring inversion barriers and the rotational barrier around the central C-C bond.

Molecular Dynamics Simulations of Structural Fluctuations

Molecular dynamics (MD) simulations would be a powerful tool to explore the structural fluctuations and conformational dynamics of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) over time. By simulating the motion of the atoms based on a force field, MD can provide a detailed picture of the accessible conformations and the transitions between them. Such simulations could reveal the time scales of ring inversions and rotations around the central bond, as well as identify the most populated conformational states at a given temperature. This information is crucial for understanding how the molecule's shape evolves and how this might influence its chemical reactivity and physical properties.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways can provide deep insights into the reactivity of 1,1'-Bi(cyclonona-1,3,5,7-tetraene). This involves mapping the potential energy surface for a given reaction to identify the minimum energy pathways, locate transition states, and calculate activation energies.

For example, the process of forming the aromatic dianion through the addition of two electrons could be modeled. This would involve calculating the structures and energies of the neutral molecule, the radical anion, and the dianion, as well as the transition states connecting them. Such a study would quantify the energetic favorability of forming the aromatic system.

Another area of interest would be modeling addition reactions to the double bonds of the rings. Transition state analysis could predict the regioselectivity and stereoselectivity of such reactions, and how the conformational flexibility of the rings influences the reaction outcomes. The table below outlines hypothetical activation energies for a generic electrophilic addition reaction, highlighting the expected difference in reactivity between the neutral and dianionic forms.

| Reactant State | Reaction Type | Hypothetical Activation Energy (kcal/mol) | Expected Reactivity |

| Neutral | Electrophilic Addition | 15-25 | Moderate |

| Dianion | Electrophilic Addition | < 5 | High |

Derivatives, Analogs, and Advanced Architectures Based on 1,1 Bi Cyclonona 1,3,5,7 Tetraene

Synthesis and Reactivity of Substituted Bi(cyclonona-1,3,5,7-tetraene)s

A thorough review of scientific literature did not yield any specific methods for the synthesis of substituted derivatives of 1,1'-Bi(cyclonona-1,3,5,7-tetraene). Consequently, there is no reported information on the reactivity of such substituted compounds. The synthetic challenges would likely involve the controlled coupling of two substituted cyclononatetraene rings, a process that is not documented. Research in this area would first need to establish a viable route to the parent bi-cyclononatetraene system before exploring the synthesis and reactivity of its substituted variants.

Heterocyclic Analogs of Cyclononatetraene and their Bicyclic Derivatives

The exploration of heterocyclic analogs of cyclononatetraene, where one or more carbon atoms in the nine-membered ring are replaced by a heteroatom (e.g., nitrogen, oxygen, sulfur), is an area of broader chemical interest. However, there is no specific information available in the scientific literature regarding the synthesis or properties of bicyclic derivatives formed from such heterocyclic cyclononatetraene analogs that are directly related to a dimeric 1,1'-bi(cyclononatetraene) framework. The synthesis of such complex heterocyclic systems presents significant synthetic hurdles.

Metal Complexes and Organometallic Derivatives of 1,1'-Bi(cyclonona-1,3,5,7-tetraene)

The ability of polyenes to coordinate with metal centers is a cornerstone of organometallic chemistry. The cyclononatetraenyl anion, [C₉H₉]⁻, for instance, is a known 10π-electron aromatic system that can form complexes with various metals. While the organometallic chemistry of the cyclononatetraene monomer and its corresponding anion is established, there is no documented research on the synthesis or characterization of metal complexes or organometallic derivatives of 1,1'-Bi(cyclonona-1,3,5,7-tetraene). The potential for this molecule to act as a ligand, possibly in a bridging or chelating fashion to one or more metal centers, remains a purely theoretical concept at this time.

Methodological Advances in Spectroscopic and Structural Characterization of 1,1 Bi Cyclonona 1,3,5,7 Tetraene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for detailing the precise bonding and spatial arrangement of atoms within a molecule. For 1,1'-Bi(cyclonona-1,3,5,7-tetraene), a suite of NMR experiments would be indispensable.

¹H NMR for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum would reveal the number of distinct proton signals, their chemical shifts (indicating the electronic environment), and their splitting patterns (J-coupling), which elucidates the connectivity of neighboring protons.

In the case of 1,1'-Bi(cyclonona-1,3,5,7-tetraene), one would expect to observe a complex set of signals in the olefinic region of the spectrum, corresponding to the protons on the two nine-membered rings. The symmetry of the molecule would dictate the number of unique proton signals. The coupling constants between adjacent protons would be crucial in confirming the cis and trans configurations of the double bonds within the tetraene rings.

Illustrative ¹H NMR Data for a Related Compound (Cyclooctatetraene) To illustrate the type of data obtained, the ¹H NMR spectrum of the related compound, cyclooctatetraene (B1213319), a simpler annulene, shows a single sharp singlet at approximately 5.70 ppm, indicative of the high symmetry where all eight protons are chemically equivalent. chemicalbook.com For 1,1'-Bi(cyclonona-1,3,5,7-tetraene), a more complex pattern of multiplets would be anticipated due to the lower symmetry and the presence of multiple, distinct proton environments.

¹³C NMR for Carbon Skeleton Analysis and Connectivity

¹³C NMR spectroscopy probes the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts of these signals offer insights into the type of carbon (alkene, etc.).

Illustrative ¹³C NMR Data for a Related Compound (Cyclooctatetraene) As an example, the ¹³C NMR spectrum of cyclooctatetraene displays a single peak at 131 ppm, confirming the equivalence of all eight carbon atoms in its tub-shaped conformation. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for establishing detailed connectivity and spatial relationships within a molecule. sdsu.eduyoutube.comyoutube.comyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 1,1'-Bi(cyclonona-1,3,5,7-tetraene), COSY would be instrumental in tracing the proton-proton connectivities around each nine-membered ring, helping to assign the complex multiplets in the ¹H NMR spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.eduemerypharma.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduemerypharma.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the C1 and C1' carbons at the junction of the two rings, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be crucial for determining the relative stereochemistry and preferred conformation of the two cyclonona-1,3,5,7-tetraene rings with respect to each other.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1,1'-Bi(cyclonona-1,3,5,7-tetraene), high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula by providing a highly accurate mass measurement. The molecular ion peak ([M]⁺) would confirm the dimeric structure. The fragmentation pattern observed in the mass spectrum could reveal characteristic losses, such as the cleavage of the bond linking the two rings, providing further evidence for the proposed structure.

Illustrative Mass Spectrometry Data for a Related Compound (Cyclooctatetraene) The mass spectrum of cyclooctatetraene shows a prominent molecular ion peak at m/z 104, corresponding to its molecular weight. nist.govnih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org If a suitable single crystal of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. uq.edu.au This would unequivocally establish the conformation of the nine-membered rings and the spatial orientation of the two rings relative to each other. The resulting crystal structure would serve as the ultimate proof of the molecule's architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Illustrative Spectroscopic Data Tables

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Symmetrical Conformer of 1,1'-Bi(cyclonona-1,3,5,7-tetraene)

| Position | Illustrative ¹³C Chemical Shift (ppm) | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹H Multiplicity |

|---|---|---|---|

| C1, C1' | 140.0 | - | - |

| C2, C2', C9, C9' | 128.5 | 5.90 | Doublet |

| C3, C3', C8, C8' | 130.2 | 6.10 | Doublet of doublets |

| C4, C4', C7, C7' | 129.8 | 6.05 | Doublet of doublets |

Table 2: Summary of Spectroscopic Techniques and Expected Information for 1,1'-Bi(cyclonona-1,3,5,7-tetraene)

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environments, connectivity through J-coupling |

| ¹³C NMR | Carbon skeleton, number of unique carbons |

| COSY | Proton-proton correlations |

| HSQC | Direct proton-carbon correlations |

| HMBC | Long-range proton-carbon correlations, quaternary carbon identification |

| NOESY | Through-space proton-proton correlations, stereochemistry, conformation |

| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1'-Bi(cyclonona-1,3,5,7-tetraene) |

| Cyclonona-1,3,5,7-tetraene |

Interdisciplinary Research Perspectives and Future Directions in Bi Cyclonona 1,3,5,7 Tetraene Chemistry

Contributions to Strained Polycyclic Systems and Non-classical Aromaticity

The 1,1'-Bi(cyclonona-1,3,5,7-tetraene) molecule is an exemplar of a strained polycyclic system. Each nine-membered ring is a homolog of the well-studied 1,3,5,7-cyclooctatetraene. Like cyclooctatetraene (B1213319), which adopts a non-planar tub shape to avoid the destabilizing effects of antiaromaticity, the cyclononatetraene monomer is also non-planar. libretexts.orgmasterorganicchemistry.com This inherent non-planarity is a direct consequence of minimizing ring strain and avoiding the antiaromatic character that a planar 9-carbon conjugated system would exhibit. The linkage of two such rings in 1,1'-Bi(cyclonona-1,3,5,7-tetraene) creates a complex topographical structure with significant steric and torsional strain at the point of connection. The study of this molecule can, therefore, provide valuable computational and experimental insights into the energetic consequences of linking large, non-planar, and strained ring systems.

The concept of aromaticity extends beyond the classical benzene model into the realm of non-classical aromaticity, which is central to the chemistry of the cyclononatetraene moiety. The classification of a cyclic, conjugated system as aromatic, anti-aromatic, or non-aromatic depends on its planarity and the number of its π-electrons, governed by Hückel's rule. saskoer.ca

Cyclononatetraenyl Cation : This ion possesses 8 π-electrons. A planar conformation would be anti-aromatic (a 4n π system). To avoid this instability, the ring is expected to be non-planar, rendering it non-aromatic by classical definitions. stackexchange.com However, theoretical discussions have raised the possibility that such a twisted, large ring cation could exhibit Möbius aromaticity, a distinct form of aromaticity characterized by a phase inversion in the p-orbital array. stackexchange.com

Cyclononatetraenyl Radical : With 9 π-electrons, this species does not fit the 4n+2 or 4n electron counts, and like the cation, is considered non-aromatic.

Cyclononatetraenyl Anion : This species is the most significant contributor to the study of non-classical aromaticity in this system. It contains 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2, where n=2). chegg.comchegg.com The formation of the cyclononatetraenyl anion forces the ring into a planar conformation to maximize the stabilizing effect of electron delocalization, making it an aromatic species.

For 1,1'-Bi(cyclonona-1,3,5,7-tetraene), the formation of a dianion would result in two linked 10-π electron aromatic systems. The electronic communication between these two aromatic moieties through the connecting single bond is a key area for research, offering a platform to study the interactions between charged, non-benzenoid aromatic rings.

| Species | π-Electron Count | Hückel's Rule (4n+2 or 4n) | Predicted Aromaticity | Predicted Geometry |

| Cyclononatetraenyl Cation | 8 | 4n (n=2) | Anti-aromatic (if planar), but adopts a non-planar form to become non-aromatic. stackexchange.com | Non-planar |

| Cyclononatetraenyl Radical | 9 | Neither | Non-aromatic | Non-planar |

| Cyclononatetraenyl Anion | 10 | 4n+2 (n=2) | Aromatic chegg.comchegg.com | Planar |

Potential as Building Blocks in Novel Organic Materials (excluding material properties)

The unique three-dimensional structure and inherent reactivity of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) position it as a potentially valuable building block in organic synthesis for the construction of complex molecular architectures. Strained molecules, such as cyclopropane derivatives, are recognized as powerful synthons due to the release of ring strain driving reactions forward. nih.govresearchgate.net Similarly, the strain within the bi-cyclononatetraene system can be harnessed for synthetic purposes.

The fixed, non-planar conformation of the molecule could be used to create scaffolds with well-defined spatial arrangements of functional groups. The multiple double bonds within the two rings are sites for a variety of chemical transformations, such as cycloadditions, epoxidations, or hydroborations. Intramolecular reactions between the two rings could lead to the formation of novel, complex polycyclic hydrocarbon cages.

Furthermore, derivatization of the rings could transform the molecule into a highly specific building block. For instance, the introduction of functional groups capable of participating in cross-coupling reactions would allow for the incorporation of the bi-cyclononatetraene unit into larger oligomeric or polymeric structures. The synthesis of the dianion of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) would generate a novel bis-aromatic, polydentate ligand. This dianionic species could serve as a unique building block for the synthesis of organometallic complexes and coordination polymers, where the bi-cyclononatetraene unit acts as a rigid, structurally complex linker.

Theoretical Predictions for Unexplored Reactivity or Structural Motifs

Computational chemistry is an essential tool for predicting the behavior of molecules like 1,1'-Bi(cyclonona-1,3,5,7-tetraene), where experimental data may be scarce. Quantum mechanical calculations can provide deep insights into its structure, stability, and potential reactivity.

Unexplored Reactivity: Theoretical predictions can map out potential reaction pathways. For example, computational models could investigate the feasibility of pericyclic reactions, such as intramolecular Diels-Alder reactions between the two rings, which would lead to novel, cage-like structures. The activation barriers for such reactions could be calculated to determine if they are synthetically accessible. Furthermore, the electronic structure of the molecule's frontier molecular orbitals (HOMO and LUMO) can be calculated to predict its behavior in cycloaddition reactions and its susceptibility to nucleophilic or electrophilic attack. Theoretical studies could also model the process of reduction to the dianion, predicting the structural changes upon planarization of the rings and the distribution of charge across the new bis-aromatic system.

Emerging Research Avenues and Unexploited Synthetic Methodologies

The future study of 1,1'-Bi(cyclonona-1,3,5,7-tetraene) is linked to broader emerging frontiers in chemical synthesis and theory.

Emerging Research Avenues: The molecule provides a unique scaffold to explore concepts beyond classical aromaticity. Research into "adaptive aromaticity," where a molecule can exhibit aromatic character in both its ground and excited triplet states, is a growing field. researchgate.net Theoretical and spectroscopic studies could investigate whether the bi-cyclononatetraene system or its ions possess such properties. Furthermore, the dianion could be used as a building block to explore the synthesis of novel metalla-aromatic compounds, where a metal atom is incorporated into a cyclic aromatic system.

Unexploited Synthetic Methodologies: While the synthesis of the parent cyclononatetraene is established, the synthesis of the 1,1'-dimer and its derivatives remains an area for development. Modern synthetic methods offer new possibilities. For example, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) could be employed to join two functionalized cyclononatetraene precursors. This would be a more controlled and versatile approach than classical oxidative coupling methods. Another potential avenue is the application of ring-expansion strategies. Methodologies have been developed for the gas-phase synthesis of cyclooctatetraene via ring expansion of smaller cyclic radicals, suggesting that similar strategies could be explored for the synthesis of cyclononatetraene derivatives suitable for dimerization. osti.gov The development of enantioselective syntheses of substituted bi-cyclononatetraene systems would also open up new avenues in chiroptical studies and asymmetric catalysis.

Q & A

Q. How to mitigate safety risks when scaling up reactions involving 1,1'-Bi(cyclonona-1,3,5,7-tetraene)?

- Methodological Answer :

- Conduct small-scale thermal stability tests (DSC/TGA) to identify exothermic decomposition thresholds.

- Implement engineering controls: Schlenk lines for air-sensitive steps, blast shields for high-pressure reactions.

- Document MSDS-compliant protocols for waste disposal (e.g., quenching with aqueous KMnO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.